![molecular formula C15H19BrFNO2 B1408225 Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate CAS No. 1704095-31-7](/img/structure/B1408225.png)
Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate
Overview
Description
Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate is a chemical compound . It is used in pharmaceutical intermediates .
Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 21 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .Scientific Research Applications
Synthesis and Structural Features
Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate is used in the synthesis and structural analysis of monofluorinated cyclopropanecarboxylates, with applications in studying the structural features of various cyclopropane derivatives. The compound's role in enabling high enantiomeric excess in certain reactions is particularly noteworthy (Haufe et al., 2002).
Carbocyclic Analogues of Nucleotides
The compound plays a critical role as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its utility in the field of bioorganic chemistry is highlighted by its contribution to understanding the structural basis of these analogues (Ober et al., 2004).
Development of Bioactive Compounds
Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate is instrumental in the development of various bioactive compounds. Its role as an intermediate in synthesizing compounds like omisertinib, a notable biologically active compound, is a significant application in medicinal chemistry (Zhao et al., 2017).
Preparation of Spirocyclopropanated Analogues
This compound is used in the synthesis of spirocyclopropanated analogues of certain insecticides. The process involves multiple steps and yields various analogues with potential applications in agriculture and pest control (Brackmann et al., 2005).
Role in Protecting Groups
The compound plays a role in the development of new protecting groups for alcohols. Its utility in this context lies in its stability and compatibility with various synthetic procedures, contributing to the advancement of synthetic organic chemistry (Crich et al., 2009).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]-N-cyclopropylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(12-6-7-12)9-10-4-5-11(16)8-13(10)17/h4-5,8,12H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJTYSGMTSZALM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)Br)F)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-bromo-2-fluorobenzyl(cyclopropyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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